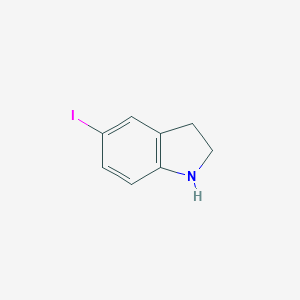

5-Iodoindoline

描述

Structure

3D Structure

属性

IUPAC Name |

5-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADZERKEXPUPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodoindole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Iodoindole. It is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

5-Iodoindole is a halogenated derivative of indole, a bicyclic aromatic heterocycle. The presence of the iodine atom at the 5-position of the indole ring significantly influences its chemical reactivity and biological activity, making it a versatile building block in organic synthesis.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-iodo-1H-indole[1] |

| CAS Number | 16066-91-4[1][2] |

| Molecular Formula | C₈H₆IN[1][2] |

| SMILES | C1=CC2=C(C=CN2)C=C1I[1] |

| InChI | 1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H[2] |

| InChIKey | TVQLYTUWUQMGMP-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 243.04 g/mol [1][2] |

| Appearance | White to pale brown solid or crystalline powder. |

| Melting Point | 101-104 °C (literature)[2] |

| Boiling Point | 341.7 ± 15.0 °C (Predicted) |

| Density | 1.960 ± 0.06 g/cm³ (Predicted) |

| pKa | 16.14 ± 0.30 (Predicted) |

| Solubility | Soluble in organic solvents such as ethyl acetate, benzene, ethanol, and chloroform; slightly soluble in water.[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a 5-iodoindole derivative is expected to show characteristic signals for the indole ring protons. The electron-withdrawing nature of the iodine atom will influence the chemical shifts of the aromatic protons. Based on data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one in DMSO-d₆, the following approximate shifts can be expected for the parent 5-Iodoindole: a broad singlet for the N-H proton in the downfield region (around 11-12 ppm), and distinct signals for the protons on the pyrrole and benzene rings in the aromatic region (around 6.5-8.5 ppm).[4]

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the 5-Iodoindole ring. The carbon atom directly attached to the iodine (C5) will be significantly influenced. Based on data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one, the C5 signal is expected around 86 ppm.[4] Other aromatic carbons will appear in the range of 114-136 ppm.[4]

| Spectroscopic Data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one (as a reference) | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.08 (s, 1H), 8.52 (d, J = 1.6 Hz, 1H), 8.31 (s, 1H), 7.48 (dd, J = 8.5, 1.7 Hz, 1H), 7.33 (d, J = 8.5 Hz, 1H), 2.44 (s, 3H)[4] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 192.8, 135.8, 135.1, 130.8, 129.7, 127.8, 116.0, 114.6, 86.2, 27.2[4] |

Infrared (IR) Spectroscopy

The IR spectrum of 5-Iodoindole is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations.

| Expected IR Absorption Bands for 5-Iodoindole | |

| Vibration | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 (broad)[5] |

| Aromatic C-H Stretch | 3100-3000[6] |

| Aromatic C=C Stretch | 1600-1450[5][6] |

| C-H Bending | 1350-1000 and below 1000[5] |

Note: The IR data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one shows peaks at 3285 (N-H), 1681 (C=O), 1532, 1427 (aromatic C=C) cm⁻¹.[4]

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of indole in the gas phase shows a maximum absorption (λmax) around 270 nm.[7] The introduction of an iodine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption maximum.

Synthesis and Purification

5-Iodoindole can be synthesized through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Synthesis from 5-Bromoindole

A common and efficient method for the synthesis of 5-Iodoindole is the halogen exchange reaction starting from 5-bromoindole.

Experimental Protocol: Synthesis of 5-Iodoindole from 5-Bromoindole

-

Reaction Setup: To a Schlenk tube, add CuI (0.05 mmol), 5-bromoindole (1.0 mmol), and NaI (2.0 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with argon three times.

-

Addition of Reagents: Under argon, add N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol) and dioxane (1.0 mL).

-

Reaction: Seal the Schlenk tube and stir the reaction mixture in an oil bath at 110°C for 22-23 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a 30% ammonia solution (5 mL) and pour into water (20 mL).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield 5-Iodoindole.

Purification by Silica Gel Column Chromatography

Purification of the crude 5-Iodoindole is typically achieved by silica gel column chromatography.

Experimental Protocol: Purification of 5-Iodoindole

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude 5-Iodoindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of appropriate polarity. A mixture of ethyl acetate and petroleum ether (e.g., 1:3 to 1:2 v/v) has been shown to be effective for eluting 5-iodoindole derivatives.[8]

-

Fraction Collection: Collect the eluting fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure 5-Iodoindole and remove the solvent under reduced pressure to obtain the purified product.

Reactivity and Applications

The iodine atom at the C5 position makes 5-Iodoindole a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This reactivity is extensively utilized in the synthesis of complex molecules with potential biological activity.

Cross-Coupling Reactions

5-Iodoindole is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including:

-

Sonogashira Coupling: Reaction with terminal alkynes to form 5-alkynylindoles.[9]

-

Suzuki Coupling: Reaction with boronic acids to form 5-arylindoles.

-

Heck Coupling: Reaction with alkenes.[9]

-

Stille Coupling: Reaction with organostannanes.

These reactions are fundamental in building molecular complexity and are widely used in the synthesis of pharmaceutical intermediates and natural product analogues.

Caption: Cross-coupling reactions of 5-Iodoindole.

Applications in Drug Discovery and Agrochemicals

5-Iodoindole and its derivatives have demonstrated a range of biological activities, making them attractive scaffolds for the development of new therapeutic agents and agrochemicals.

-

Nematicidal Activity: 5-Iodoindole has been shown to be effective against root-knot nematodes.[4][10] Its mechanism of action involves the generation of reactive oxygen species (ROS) through the antagonism of glutathione S-transferase (GST).[4][10]

References

- 1. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 5-碘吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Nematicidal activity of 5-iodoindole against root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodoindole (CAS: 16066-91-4): A Technical Guide for Scientific Professionals

Introduction: 5-Iodoindole is a halogenated derivative of indole, a heterocyclic aromatic compound. Its unique chemical structure, featuring an iodine atom at the 5-position of the indole ring, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of 5-Iodoindole, including its physicochemical properties, synthesis methodologies, key applications in research and drug development, and its known biological activities, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

5-Iodoindole is a solid at room temperature, typically appearing as white to pale brown crystals or powder.[1] Proper handling and storage are essential for maintaining its integrity and ensuring laboratory safety.

Table 1: Physicochemical Properties of 5-Iodoindole

| Property | Value | Reference(s) |

| CAS Number | 16066-91-4 | |

| Molecular Formula | C₈H₆IN | [1] |

| Molecular Weight | 243.04 g/mol | |

| Melting Point | 101-104 °C | |

| IUPAC Name | 5-iodo-1H-indole | [1] |

| Appearance | White to pink or pale cream to cream to pale brown crystals or powder | [1] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents such as methanol. |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Codes |

| Causes skin irritation | Skin Irrit. 2 | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Causes serious eye irritation | Eye Irrit. 2 | |

| May cause respiratory irritation | STOT SE 3 |

Note: This information is for guidance and is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling the compound.

Synthesis of 5-Iodoindole

Several synthetic routes to 5-Iodoindole have been established, offering flexibility based on available starting materials and desired scale. Key methods include the Leimgruber-Batcho and Fischer indole syntheses. A common laboratory-scale preparation involves the Finkelstein reaction from 5-bromoindole.

Experimental Protocol: Synthesis from 5-Bromoindole

This procedure outlines a copper-catalyzed Finkelstein-type reaction to produce 5-Iodoindole from 5-bromoindole.

Materials:

-

5-Bromoindole

-

Copper(I) iodide (CuI)

-

Sodium iodide (NaI)

-

N,N'-Dimethyl-1,2-cyclohexanediamine

-

Dioxane

-

30% Ammonia solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon gas supply

-

Schlenk tube

Procedure:

-

To a Schlenk tube, add CuI (0.05 eq), 5-bromoindole (1.0 eq), and NaI (2.0 eq).

-

Evacuate the tube and backfill with argon gas. Repeat this cycle three times.

-

Under an argon atmosphere, add N,N'-dimethyl-1,2-cyclohexanediamine (0.10 eq) and dioxane (1.0 mL per 1.0 mmol of 5-bromoindole).

-

Seal the Schlenk tube with a polytetrafluoroethylene valve.

-

Heat the reaction mixture in an oil bath at 110°C and stir for 22-23 hours.[2]

-

After the reaction is complete, cool the suspension to room temperature.

-

Dilute the mixture with a 30% ammonia solution (5 mL) and pour it into water (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the 5-Iodoindole.[2]

Caption: Workflow for the synthesis of 5-Iodoindole from 5-bromoindole.

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[3] 5-Iodoindole serves as a key intermediate in the synthesis of a wide range of biologically active molecules.

-

Synthetic Intermediate: The carbon-iodine bond in 5-Iodoindole is highly amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of aryl, alkynyl, and vinyl groups at the 5-position. This has been utilized to synthesize compounds like 5-ethynyl-1H-indole and 5-(2-phenylethynyl)-1H-indole.

-

Pharmaceutical Development: As a precursor, 5-Iodoindole is instrumental in developing novel therapeutics. Indole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Specifically, 5-Iodoindole is a building block for potential anti-cancer and neuroprotective agents.[4]

-

Agrochemicals: 5-Iodoindole has demonstrated significant nematicidal activity against root-knot nematodes, suggesting its potential as a lead compound for the development of new, eco-friendly nematicides.[6]

Biological Activity and Mechanism of Action

5-Iodoindole exhibits notable biological effects, particularly as an antimicrobial and nematicidal agent. Its primary mechanism of action in these contexts is believed to be the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).

Nematicidal Activity

5-Iodoindole is effective at killing juveniles of the root-knot nematode Meloidogyne incognita.[6] At higher concentrations (50 μg/mL), it induces rapid death within 6 hours.[6]

-

Mechanism: The rapid killing is attributed to the generation of ROS.[6] Computational docking studies suggest that 5-Iodoindole acts as an antagonist to Glutathione S-transferase (GST), an enzyme crucial for suppressing ROS in nematodes.[6] By inhibiting GST, 5-Iodoindole disrupts the nematode's antioxidant defense system, leading to a buildup of damaging ROS, induction of vacuoles, and ultimately, cell death.[6][7]

Antibacterial Activity

5-Iodoindole has been shown to swiftly inhibit the growth of multidrug-resistant Acinetobacter baumannii, a bacterium known for causing hospital-acquired infections.[8][9] It also effectively constrains biofilm formation and motility.[8][9]

-

Mechanism: Similar to its nematicidal action, the bactericidal effect of 5-Iodoindole against A. baumannii and other bacteria like E. coli is linked to the induction of ROS. This leads to a loss of plasma membrane integrity and cell shrinkage.[8][9][10]

Caption: Proposed mechanism of 5-Iodoindole via GST inhibition and ROS production.

Experimental Protocol: Nematicidal Activity Assay

This protocol provides a general method for assessing the nematicidal activity of 5-Iodoindole against nematode juveniles.

Materials:

-

Culture of Meloidogyne incognita or other target nematode.

-

5-Iodoindole stock solution (e.g., in DMSO).

-

Sterile water or appropriate buffer.

-

Multi-well plates (e.g., 96-well).

-

Microscope.

Procedure:

-

Prepare a suspension of nematode juveniles (e.g., freshly hatched J2 stage) in sterile water. Adjust the concentration to approximately 50-100 juveniles per 100 µL.

-

Prepare serial dilutions of 5-Iodoindole in sterile water from the stock solution to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL). Include a solvent control (DMSO in water) and a negative control (water only).

-

Add 100 µL of the nematode suspension to each well of a 96-well plate.

-

Add 100 µL of the respective 5-Iodoindole dilution or control solution to the wells.

-

Incubate the plates at a suitable temperature (e.g., 25-28°C).

-

Observe the nematodes under a microscope at specified time points (e.g., 6, 12, 24, 48 hours).

-

Assess mortality by gently probing the juveniles with a fine needle or observing for lack of movement. Nematodes that are straight and unresponsive are considered dead.

-

Calculate the percentage mortality for each concentration and time point, correcting for any mortality in the control groups.

5-Iodoindole is a fundamentally important chemical entity with broad utility. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool in synthetic chemistry. Furthermore, its demonstrated biological activities, particularly its ROS-mediated nematicidal and antibacterial effects, highlight its potential as a lead compound in the development of new agrochemicals and pharmaceuticals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings.

References

- 1. B20638.06 [thermofisher.com]

- 2. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]

- 3. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]

- 4. Exploring the nematicidal mechanisms and control efficiencies of oxalic acid producing Aspergillus tubingensis WF01 against root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nematicidal activity of 5-iodoindole against root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Iodo-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Iodo-1H-indole, a significant building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The empirical formula for 5-Iodo-1H-indole is C₈H₆IN, with a molecular weight of 243.04 g/mol .[1][2] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data for 5-Iodo-1H-indole.

Table 1: ¹H NMR Data for 5-Iodo-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in a tabulated format in the searched results. |

Note: While a ¹H NMR spectrum for 5-Iodo-1H-indole in CDCl₃ has been published, a detailed table of chemical shifts, multiplicities, and coupling constants was not available in the searched literature. The data for substituted 5-iodoindoles are available and can be used for comparative analysis.[3]

Table 2: ¹³C NMR Data for 5-Iodo-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a tabulated format in the searched results. |

Note: A complete ¹³C NMR peak list for the parent 5-Iodo-1H-indole was not found in the searched literature. Data for various substituted 5-iodo-1H-indole derivatives are available and show the C-I carbon signal at approximately 83-87 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 5-Iodo-1H-indole are presented in Table 3.

Table 3: IR Absorption Bands for 5-Iodo-1H-indole

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in a tabulated format in the searched results. |

Note: A specific IR peak table for 5-Iodo-1H-indole was not found. However, the IR spectra of substituted 5-iodoindoles consistently show a sharp N-H stretching band around 3300-3400 cm⁻¹ and characteristic aromatic C-H and C=C stretching vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 5-Iodo-1H-indole

| m/z | Relative Intensity (%) | Assignment |

| 243 | Data not available | [M]⁺ (Molecular ion) |

| Fragmentation data not available in the searched results. |

Note: The molecular ion peak [M]⁺ for 5-Iodo-1H-indole is expected at m/z 243, corresponding to its molecular weight. Detailed fragmentation patterns were not available in the searched literature. The fragmentation of indole derivatives is known to be complex.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the 5-Iodo-1H-indole sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Solvent Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Solvent Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.[3]

-

Number of Scans: 512-1024 scans or more may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of the solid 5-Iodo-1H-indole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Introduce a small amount of the 5-Iodo-1H-indole sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern can provide valuable structural information.[4]

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 5-Iodo-1H-indole is depicted in the following diagram.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of 5-Iodo-1H-indole.

References

The Multifaceted Biological Activities of 5-Iodoindole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a halogen atom, such as iodine, at the 5-position of the indole ring can significantly modulate the physicochemical properties and biological functions of the resulting molecule. 5-Iodoindole and its derivatives have emerged as a promising class of compounds with diverse therapeutic potential, including anticancer, antimicrobial, and neuroprotective activities. The presence of the iodine atom can enhance binding affinities to biological targets through halogen bonding and alter the electronic nature of the indole ring, influencing its reactivity and interaction with cellular components. This technical guide provides a comprehensive overview of the biological activities of 5-iodoindole and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

5-Iodoindole derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the downregulation of key oncogenic pathways.

Quantitative Anticancer Activity Data

The antiproliferative effects of various 5-iodoindole derivatives have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindoles | HeLa (Cervical Cancer) | Varies by substitution | [1] |

| Isaindigotone Derivatives | SiHa (Cervical Cancer) | Varies by substitution | [2] |

| Dihydroindolizino Indole Derivatives | Human Cancer Cells | Varies by substitution | [3] |

| Indole-based Tubulin Inhibitors | A549, HeLa, MCF-7, HCT116 | 0.51 - 0.99 (for compound 35a) | [4] |

| Indole-Sulfonamide Derivatives | HepG2 (Liver Cancer) | 7.37 - 26.00 | [5] |

Mechanism of Action: c-Myc Downregulation and ROS-Induced Apoptosis

A key mechanism underlying the anticancer activity of certain 5-iodoindole derivatives is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][3] This stabilization leads to the downregulation of c-Myc transcription and translation, resulting in cell cycle arrest and apoptosis.[1] Additionally, some derivatives have been shown to increase intracellular levels of reactive oxygen species (ROS), which can trigger apoptotic signaling cascades.[6][7][8]

The signaling pathway for c-Myc downregulation by G-quadruplex stabilization is depicted below.

The pathway for ROS-induced apoptosis is illustrated in the following diagram.

Antimicrobial Activity

5-Iodoindole and its derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including drug-resistant bacterial strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The MIC values for 5-iodoindole and related derivatives against various bacteria are presented below.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-Iodoindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64 | [9][10] |

| 5-Iodoindole | Staphylococcus aureus | 100 | [11] |

| 5-Iodoindole | Serratia marcescens | (Antimicrobial activity noted) | [12] |

| Di-halogenated indoles | Staphylococcus aureus | 20 - 30 | [11] |

Mechanism of Action

The antimicrobial mechanism of 5-iodoindole derivatives involves the disruption of bacterial biofilm formation and synergistic effects with conventional antibiotics.[9][10] Some derivatives also exhibit direct bactericidal activity.[11] The workflow for assessing antimicrobial and antibiofilm activity is outlined below.

Neuroprotective Activity

Indole derivatives, including those with iodine substitutions, have shown promise in the context of neurodegenerative diseases by exhibiting antioxidant and cytoprotective properties.

Quantitative Neuroprotective Activity Data

The neuroprotective effects are often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that provides 50% of its maximal effect.

| Derivative Class | Assay | EC50/Activity | Reference |

| Indole Derivatives | Protection against kainate-induced necrosis | Active at >100 µM | [13] |

| Indole-based compounds | Protection against Aβ(25-35)-induced cytotoxicity | Varies by substitution | [14] |

| CholesteroNitrone and QuinolylNitrone | Neuroprotection against oxidative stress | EC50 values determined | [15] |

Mechanism of Action

The neuroprotective effects of indole derivatives are often attributed to their ability to scavenge free radicals, reduce oxidative stress, and inhibit protein aggregation, such as that of amyloid-beta peptides.[13][14] These actions help to protect neuronal cells from damage and death.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.[17]

-

Compound Treatment: Treat the cells with various concentrations of the 5-iodoindole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[18]

Procedure:

-

Cell Harvesting: After treatment with the 5-iodoindole derivative, collect both floating and adherent cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

-

Staining:

-

Analysis: Analyze the cells immediately by flow cytometry.[19]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, resulting in the depletion of ATP and the production of ADP. In the second step, a reagent is added to stop the kinase reaction and detect the remaining ATP using a luciferase/luciferin reaction, which produces a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.

Procedure (adapted from a general protocol): [21]

-

Reaction Setup: In a 96-well plate, add the kinase, the test inhibitor (5-iodoindole derivative), and the kinase substrate.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[21]

-

Signal Detection:

-

Measurement: Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase inhibition by the test compound.

Conclusion

5-Iodoindole and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and neuroprotective effects, are underpinned by specific molecular mechanisms, including the modulation of key signaling pathways and the induction of cellular stress responses. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this important class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of 5-iodoindole derivatives will undoubtedly pave the way for the design of new and more effective drugs for a range of human diseases.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Isaindigotone Derivatives To Downregulate c-myc Transcription via Disrupting the Interaction of NM23-H2 with G-Quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A dihydroindolizino indole derivative selectively stabilizes G-quadruplex DNA and down-regulates c-MYC expression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]

- 13. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. atcc.org [atcc.org]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. benchchem.com [benchchem.com]

The Strategic Role of 5-Iodoindoline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a saturated bicyclic heterocycle, is a privileged structure in medicinal chemistry, prized for the three-dimensional geometry it imparts to drug candidates. The introduction of a halogen, particularly iodine, at the 5-position of the indoline ring, creates a versatile synthetic handle for the construction of complex molecular architectures. 5-Iodoindoline serves as a crucial building block in the discovery of novel therapeutics, enabling extensive exploration of chemical space through a variety of cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, applications, and potential of this compound in the development of next-generation pharmaceuticals.

The Synthetic Utility of this compound

The primary value of this compound in medicinal chemistry lies in its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological profile.

Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds. This compound can be readily coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or their esters to introduce diverse substituents at the 5-position of the indoline core. This is particularly valuable in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where interactions with aromatic residues in the target protein's binding site are often crucial for potency and selectivity.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. The resulting alkynyl-indoline derivatives can serve as key intermediates for further functionalization or as final products with unique electronic and steric properties. This reaction has been employed in the synthesis of various bioactive molecules, including potential antiviral and anticancer agents.

Heck Coupling: This reaction enables the arylation or vinylation of the indoline scaffold by coupling with alkenes. The Heck reaction is a powerful tool for introducing unsaturated moieties that can modulate the conformational rigidity and pharmacokinetic properties of a drug candidate.

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a key transformation. This reaction allows for the coupling of this compound with a variety of amines, anilines, and other nitrogen-containing heterocycles. This is of particular importance in the synthesis of compounds targeting CNS disorders, where the modulation of basicity and hydrogen bonding potential is often critical for activity.

Applications in Drug Discovery and Development

The strategic incorporation of the this compound scaffold has led to the discovery of potent and selective modulators of various biological targets. While much of the publicly available data focuses on the closely related 5-iodoindole, the principles of molecular design and the synthetic methodologies are often transferable to the indoline core, which offers distinct advantages in terms of its sp³-rich, non-planar geometry.

Kinase Inhibitors

The indoline scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. The ability to introduce a wide array of substituents at the 5-position via cross-coupling with this compound allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases. This approach has been explored in the development of inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various serine/threonine kinases implicated in cancer and inflammatory diseases.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent a large and diverse family of drug targets. The development of selective agonists, antagonists, and allosteric modulators for GPCRs is a major focus of modern drug discovery. The this compound scaffold provides a template for the synthesis of ligands that can effectively probe the complex binding sites of these receptors. For instance, derivatives of indolines have been investigated as agonists for serotonin receptors, such as 5-HT2C, for the potential treatment of obesity.[1] The ability to systematically modify the 5-position of the indoline ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties of these ligands.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in a research setting. Below are representative procedures for key synthetic transformations.

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in the dioxane/water solvent mixture and bubble with inert gas for 10-15 minutes.

-

Add the catalyst solution to the reaction vessel containing the substrates and base.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-arylindoline.

General Procedure for N-Acylation of this compound

Materials:

-

This compound (1.0 equiv)

-

Acyl chloride or Carboxylic acid (1.1 equiv)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) (for acyl chloride)

-

EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv) and HOBt (1-Hydroxybenzotriazole) (1.2 equiv) (for carboxylic acid)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Nitrogen or Argon atmosphere

Procedure (using acyl chloride):

-

Dissolve this compound in the chosen anhydrous solvent in a dry reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (triethylamine or DIPEA).

-

Slowly add the acyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

While specific quantitative data for compounds directly derived from this compound is not widely available in the public domain, the following table illustrates the type of data that is typically generated in SAR studies of related halo-indoles and their derivatives. This data is crucial for making informed decisions in the drug discovery process.

| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Selectivity Profile |

| Example 1 | Kinase A | Enzymatic | 15 | >100-fold vs. Kinase B, C |

| Example 2 | GPCR X | Radioligand Binding | Kᵢ = 5 | >50-fold vs. GPCR Y, Z |

| Example 3 | Kinase A | Cell-based | 120 | - |

| Example 4 | GPCR X | Functional (Ca²⁺ flux) | EC₅₀ = 50 | Agonist |

This table is for illustrative purposes only and does not represent actual data for this compound derivatives.

Visualizing Synthetic and Signaling Pathways

To further elucidate the role of this compound in medicinal chemistry, graphical representations of synthetic workflows and potential signaling pathways are invaluable.

Synthetic Workflow for 5-Arylindoline Derivatives

Caption: Synthetic workflow for the preparation of N-acyl-5-arylindolines from this compound.

Hypothetical Signaling Pathway Modulation by a this compound-Derived Kinase Inhibitor

Caption: Inhibition of a generic RTK signaling pathway by a hypothetical this compound-derived kinase inhibitor.

Conclusion

This compound stands as a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its utility in a range of robust cross-coupling reactions provides a reliable platform for the synthesis of diverse compound libraries, facilitating the rapid exploration of structure-activity relationships. While the full potential of this scaffold is still being explored, the foundational principles of its application, as outlined in this guide, demonstrate its significant promise for the discovery and development of novel therapeutics targeting a wide array of diseases. As synthetic methodologies continue to advance, the strategic use of this compound is poised to play an increasingly important role in the creation of innovative medicines.

References

The Solubility Profile of 5-Iodoindole: A Technical Guide for Researchers

An in-depth analysis of the solubility of 5-iodoindole in various organic solvents, complete with experimental methodologies and an exploration of its relevance in cellular signaling pathways.

This technical guide provides a comprehensive overview of the solubility of 5-iodoindole, a halogenated derivative of indole that serves as a versatile building block in medicinal chemistry and drug discovery. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, and biological screening assays. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and explores the potential role of indole derivatives in key cellular signaling pathways.

Quantitative Solubility of 5-Iodoindole

The solubility of a compound is a critical physicochemical parameter that dictates its handling, formulation, and bioavailability. While comprehensive quantitative data for 5-iodoindole across a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the available information.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of 5-Iodoindole (mg/mL) | Temperature (°C) |

| Methanol | CH₃OH | 32.04 | 64.7 | 30 | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The following section details the established "shake-flask" method, a gold-standard technique for measuring the thermodynamic solubility of a solid compound in a solvent. This can be coupled with analytical techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy for quantification.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound, representing the maximum amount of a substance that can dissolve in a solvent under specific conditions.

Materials:

-

5-Iodoindole (solid)

-

Solvent of interest (e.g., methanol, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-iodoindole to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or agitate continuously at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

To further separate the solid from the dissolved compound, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Instrumentation and Conditions (Typical):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid. The exact composition should be optimized for good peak shape and retention time for 5-iodoindole.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of 5-iodoindole to find the wavelength of maximum absorbance (λmax).

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of 5-iodoindole of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample of the saturated solution into the HPLC system.

-

Determine the peak area of 5-iodoindole in the sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of 5-iodoindole in the diluted sample.

-

Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

-

The workflow for determining solubility via the shake-flask method coupled with HPLC analysis is depicted below.

5-Iodoindole: A Technical Overview of its Physical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of 5-Iodoindole, with a particular focus on its melting point. It also elucidates its mechanism of action in inhibiting biofilm formation in the bacterium Acinetobacter baumannii. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Physical Properties of 5-Iodoindole

The physical characteristics of 5-Iodoindole are crucial for its handling, formulation, and application in various experimental settings. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 101-104 °C | [1][2][3] |

| 94.0-102.0 °C | [4] | |

| Molecular Formula | C₈H₆IN | [2][4][5] |

| Molecular Weight | 243.04 g/mol | [2][3][5] |

| Appearance | White to pink or pale cream to cream to pale brown crystals or powder | [4] |

| Assay | ≥96.0% (GC) | [4] |

| 97% | [1][2][3] | |

| InChI Key | TVQLYTUWUQMGMP-UHFFFAOYSA-N | [1][2][5] |

| SMILES | Ic1ccc2[nH]ccc2c1 | [1][2] |

| CAS Number | 16066-91-4 | [1][2][3][4][5] |

Experimental Protocol: Determination of Melting Point

The melting point of an organic compound is a critical indicator of its purity. The following is a standard protocol for the determination of the melting point of 5-Iodoindole using the capillary tube method.

Materials and Equipment:

-

5-Iodoindole sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

-

Heat-transfer fluid (e.g., silicone oil) for Thiele tube method

Procedure:

-

Sample Preparation:

-

Ensure the 5-Iodoindole sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.[6]

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered 5-Iodoindole sample, collecting a small amount of the compound.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup (Melting Point Apparatus):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the packed capillary tube to the thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb.

-

Immerse the thermometer and attached capillary tube into the Thiele tube containing the heat-transfer fluid, ensuring the open end of the capillary is above the fluid level.

-

-

Melting Point Determination:

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.

-

Accurate Determination: Heat the apparatus at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point. .

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of melting). The recorded range is the melting point of the sample.

-

-

Post-measurement:

-

Allow the apparatus to cool down before performing subsequent measurements.

-

Use a fresh capillary tube for each measurement to ensure accuracy.

-

Mechanism of Action: Inhibition of Acinetobacter baumannii Biofilm Formation

5-Iodoindole has been identified as an effective agent against the multidrug-resistant bacterium Acinetobacter baumannii. Its primary mechanism of action involves the inhibition of biofilm formation and the killing of bacterial cells. This process is initiated by the induction of reactive oxygen species (ROS), which leads to subsequent cellular damage.

Caption: Mechanism of 5-Iodoindole against A. baumannii.

The workflow illustrates that 5-Iodoindole acts on Acinetobacter baumannii, leading to the production of ROS.[1][2] This oxidative stress causes a loss of plasma membrane integrity and subsequent cell shrinkage, ultimately resulting in bacterial cell death.[1][2] The induction of ROS is also a key factor in the inhibition of biofilm formation by the bacterium.[1][2] This multifaceted attack makes 5-Iodoindole a compound of interest in the development of new antibacterial therapies.

References

- 1. Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nematicidal activity of 5-iodoindole against root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Nematicidal and insecticidal activities of halogenated indoles | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 5-Iodoindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 5-Iodoindole, a halogenated indole derivative increasingly utilized in pharmaceutical research and organic synthesis. Due to its reactivity and potential biological activity, a thorough understanding of its properties and associated hazards is crucial for ensuring laboratory safety. This document outlines the known hazards, provides detailed handling and emergency protocols, and summarizes key physical and chemical data.

Hazard Identification and Classification

5-Iodoindole is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data sheets (SDS), it is categorized as follows:

-

Eye Irritant (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Iodoindole is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 16066-91-4 |

| Molecular Formula | C₈H₆IN |

| Molecular Weight | 243.04 g/mol |

| Appearance | White to light brown crystalline powder |

| Melting Point | 101-104 °C |

| Boiling Point | 341.7 °C (Predicted) |

| Density | 1.96 g/cm³ |

| Vapor Pressure | 0.000156 mmHg at 25°C |

| Solubility | Information not readily available; likely soluble in organic solvents. |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with 5-Iodoindole to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling 5-Iodoindole:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially when handling the powder outside of a fume hood.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.

Engineering Controls

-

Ventilation: All work with 5-Iodoindole, particularly weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

General Handling Procedures

The following workflow outlines the general steps for safely handling 5-Iodoindole in a laboratory setting.

General workflow for handling 5-Iodoindole.

Storage

-

Store 5-Iodoindole in a tightly sealed, light-resistant container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following are generalized experimental protocols derived from synthesis and purification procedures for 5-Iodoindole, highlighting key safety considerations.

Protocol for a Suzuki Coupling Reaction using 5-Iodoindole

This protocol is a representative example of a reaction where 5-Iodoindole is used as a starting material.

-

Reaction Setup:

-

In a chemical fume hood, assemble a dry, inert-atmosphere reaction flask (e.g., a Schlenk flask) equipped with a magnetic stir bar, condenser, and a nitrogen or argon inlet.

-

Ensure all glassware is thoroughly dried to prevent quenching of the catalyst and reagents.

-

-

Reagent Addition:

-

Charge the reaction flask with 5-Iodoindole (1.0 eq), a boronic acid or ester (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Add a base (e.g., K₂CO₃, 2.0 eq) and the appropriate solvent (e.g., a mixture of toluene and water).

-

Handle all reagents with appropriate PPE.

-

-

Reaction Execution:

-

Purge the reaction mixture with an inert gas for 15-20 minutes.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Purification by Recrystallization

-

Solvent Selection:

-

Choose a suitable solvent or solvent system in which 5-Iodoindole is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

-

Dissolution:

-

In a fume hood, place the crude 5-Iodoindole in an Erlenmeyer flask.

-

Add a minimal amount of the hot solvent to dissolve the solid completely.

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot filter the solution to remove the activated carbon.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

For maximum yield, cool the flask in an ice bath.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

-

Emergency Procedures

A clear understanding of emergency procedures is critical to mitigating the consequences of an accidental exposure or spill.

Logical relationship of emergency procedures.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the area.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Disposal Considerations

All waste containing 5-Iodoindole, including contaminated labware and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

This technical guide is intended to provide a comprehensive overview of the safe handling of 5-Iodoindole. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety policies and procedures. All personnel handling this chemical must be properly trained in its hazards and safe handling practices.

References

A Comprehensive Technical Review of Synthetic Routes for Substituted Iodoindoles

For Researchers, Scientists, and Drug Development Professionals

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among these, iodoindoles are particularly valuable synthetic intermediates. The carbon-iodine bond serves as a versatile handle for a wide array of subsequent transformations, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig), enabling the construction of complex, highly functionalized indole derivatives.[3] This guide provides an in-depth review of the principal synthetic strategies for accessing variously substituted iodoindoles, with a focus on regioselectivity, reaction efficiency, and substrate scope.

Direct Electrophilic Iodination of the Indole Core

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and kinetically favored site for substitution, followed by the C2 position.[4] Direct functionalization of the benzenoid ring (positions C4-C7) is significantly more challenging due to the lower electron density.[4]

A variety of reagents have been developed for the direct iodination of indoles, typically yielding 3-iodoindoles or 2,3-diiodoindoles depending on the stoichiometry and reaction conditions.

Common Iodinating Agents:

-

Iodine (I₂): Molecular iodine, often activated by a base or an oxidizing agent, is a cost-effective reagent for iodination.[1]

-

N-Iodosuccinimide (NIS): A mild and widely used electrophilic iodine source, often employed with an acid catalyst for activating less reactive substrates.[5]

-

Iodine Monochloride (ICl): A highly reactive agent capable of iodinating a broad range of indoles, including those with deactivating groups. Its reactivity can be modulated by using a solid support like Celite.[6][7]

Table 1: Comparison of Direct Iodination Methods

| Entry | Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

| 1 | Indole | ICl (1.1 equiv), Celite, CH₂Cl₂ | 3-Iodoindole | 95% | [7] |

| 2 | Melatonin | ICl (1.1 equiv), Celite, CH₂Cl₂ | 2-Iodomelatonin | 98% | [6][7] |

| 3 | 3-Indoleacetonitrile | ICl (1.1 equiv), Celite, CH₂Cl₂ | 2-Iodo-3-indoleacetonitrile | 96% | [6] |

| 4 | Indole-3-carbaldehyde | NIS, TFA, CH₂Cl₂ | 5-Iodo-1H-indole-3-carbaldehyde | 33% | [4] |

| 5 | 1H-Indole | I₂, K₂CO₃, DMF, 100 °C | 3-Iodoindole | - | [8] |

Key Experimental Protocol: Iodination using ICl/Celite[7]

-

A suspension of indole (1.0 equiv) and Celite® (2 g per gram of indole) in dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

A solution of iodine monochloride (ICl) (1.1 equiv) in CH₂Cl₂ is added dropwise to the stirred suspension over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

The mixture is filtered through a pad of Celite®, and the organic layer is separated.

-

The aqueous layer is extracted with CH₂Cl₂ (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired iodoindole.

Synthesis of 3-Iodoindoles via Cyclization Strategies

While direct iodination is effective, building the iodinated indole core through cyclization offers excellent regiocontrol and access to complex substitution patterns. A highly efficient and widely applicable method involves a two-step sequence: a Sonogashira cross-coupling followed by an electrophilic iodocyclization.[3][9][10][11]

This strategy begins with the Pd/Cu-catalyzed coupling of an N,N-dialkyl-2-iodoaniline with a terminal alkyne. The resulting 2-alkynylaniline intermediate undergoes a subsequent electrophilic cyclization promoted by molecular iodine (I₂) to furnish the N-alkyl-3-iodoindole in excellent yields.[3][9]

Table 2: Synthesis of 3-Iodoindoles via Iodocyclization of 2-Alkynylanilines [3][9]

| Entry | Alkyne Substituent (R) | Aniline N-Substituent | Cyclization Yield (%) | Overall Yield (%) | Reference |

| 1 | Phenyl | Methyl | 98 | 92 | [9] |

| 2 | n-Butyl | Methyl | 99 | 93 | [9] |

| 3 | tert-Butyl | Methyl | 96 | 82 | [9] |

| 4 | Trimethylsilyl | Methyl | 99 | 78 | [3] |

| 5 | Vinyl | Methyl | 98 | 88 | [9] |

| 6 | Phenyl | n-Butyl | 98 | 88 | [3] |

Key Experimental Protocol: General Procedure for 3-Iodoindole Synthesis[3]

Step A: Synthesis of N,N-Dialkyl-2-(1-alkynyl)anilines (Sonogashira Coupling)

-

To a solution of triethylamine (Et₃N, 12.5 mL), add PdCl₂(PPh₃)₂ (0.070 g, 2 mol%), the N,N-dialkyl-o-iodoaniline (5.0 mmol), and the terminal alkyne (6.0 mmol).

-

Stir the mixture for 5 minutes, then add CuI (0.010 g, 1 mol%).

-

Flush the flask with Argon and seal it.

-

Stir the mixture at room temperature for the desired time (typically 2-6 hours).

-

Filter the resulting solution, wash with saturated aqueous NaCl, and extract with diethyl ether (2 x 10 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify by chromatography to yield the alkynylaniline intermediate.

Step B: Iodocyclization

-

To a solution of the N,N-dialkyl-2-(1-alkynyl)aniline (1.0 mmol) in CH₂Cl₂ (5 mL) at room temperature, add a solution of I₂ (1.1 mmol) in CH₂Cl₂ (5 mL).

-

Stir the mixture for the required time (typically 10-30 minutes) until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with CH₂Cl₂ (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford the 3-iodoindole, which is often pure enough for subsequent steps without further purification.

Multi-Component Synthesis of 3-Iodoindoles

One-pot multi-component reactions (MCRs) provide a powerful platform for diversity-oriented synthesis, rapidly building molecular complexity from simple starting materials. A consecutive four-component reaction has been developed for the synthesis of 1,2,3-trisubstituted iodoindoles.[2][12]

This process involves a copper-free Sonogashira alkynylation of an ortho-haloaniline, followed by a base-catalyzed cyclization to form an indole anion. This intermediate is then trapped in situ, first by an electrophilic iodine source (NIS) at the C3 position, and subsequently by an alkyl halide at the N1 position, all in a single pot.[2]

// Nodes for reactants Aniline [label="o-Haloaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NIS [label="N-Iodosuccinimide (NIS)", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for process steps Alkynylation [label="1. Alkynylation\n(Pd-cat., Base)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Cyclization [label="2. Cyclization\n(Base)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Iodination [label="3. C3-Iodination", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Alkylation [label="4. N1-Alkylation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Product Node Product [label="1,2,3-Trisubstituted\n3-Iodoindole", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds];

// Edges Aniline -> Alkynylation; Alkyne -> Alkynylation; Alkynylation -> Cyclization [label="o-Alkynylaniline"]; Cyclization -> Iodination [label="Indole Anion"]; NIS -> Iodination; Iodination -> Alkylation [label="3-Iodoindole Anion"]; AlkylHalide -> Alkylation; Alkylation -> Product; } } Caption: One-pot, four-component iodoindole synthesis sequence.[2][12]

Table 3: Selected Examples from Four-Component Synthesis of 3-Iodoindoles [2]

| Entry | o-Haloaniline | Alkyne | Alkyl Halide | Yield (%) |

| 1 | 2-Iodoaniline | Phenylacetylene | Methyl iodide | 69 |

| 2 | 2-Bromoaniline | Phenylacetylene | Methyl iodide | 65 |

| 3 | 2-Iodoaniline | 1-Hexyne | Methyl iodide | 55 |

| 4 | 2-Iodoaniline | Phenylacetylene | Ethyl bromoacetate | 41 |

| 5 | 2-Iodo-4-fluoroaniline | Phenylacetylene | Methyl iodide | 60 |

Key Experimental Protocol: Four-Component Synthesis[2]

-

An oven-dried Schlenk tube is charged with PdCl₂(PPh₃)₂ (2.5 mol%), (1-Ad)₂PBn·HBr (5 mol%), the ortho-haloaniline (1.0 mmol), the terminal alkyne (1.2 mmol), DBU (3.0 mmol), and DMSO (1.5 mL) under a nitrogen atmosphere.

-

The reaction mixture is heated to 100 °C until complete conversion of the starting material is observed (monitored by TLC).

-

The mixture is cooled to room temperature, and N-iodosuccinimide (NIS) (1.5 mmol) is added. The mixture is stirred for 1 hour.

-

The alkyl halide (2.0 mmol) is then added, and stirring is continued for another 2 hours at room temperature.

-

Deionized water (20 mL) is added, and the aqueous phase is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the 1,2,3-trisubstituted 3-iodoindole.

Regioselective Synthesis of Other Iodoindoles

Achieving iodination at positions other than C3 often requires specialized strategies that override the inherent reactivity of the indole ring.

4-Iodoindoles

Access to 4-iodoindoles can be achieved through regioselective chloromercuration and subsequent iodination of N-p-toluenesulfonyl (Ts) protected indoles.[13] This multi-step approach leverages the directing effect of the sulfonyl group and the specific reactivity of organomercury intermediates.

5-Iodoindoles